1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is a chemical compound with a unique structure that includes a triazinane ring substituted with a 4-methylphenyl group and a 2-phenylethyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of 4-methylbenzaldehyde with 2-phenylethylamine, followed by cyclization with thiourea. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the triazinane ring.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the triazinane ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)-5-(2-Phenylethyl)-1,3,5-triazinane-2-thion kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-(4-Methylphenyl)-3-(2-Phenylethyl)-1,3,5-triazinane-2-thion: Ähnliche Struktur, aber unterschiedliches Substitutionsschema.
1-(4-Methylphenyl)-5-(2-Phenylethyl)-1,3,5-triazinane-2-on: Enthält ein Sauerstoffatom anstelle von Schwefel.
1-(4-Methylphenyl)-5-(2-Phenylethyl)-1,3,5-triazin: Fehlt der Triazinanan-Ring.
Die Einzigartigkeit von 1-(4-Methylphenyl)-5-(2-Phenylethyl)-1,3,5-triazinane-2-thion liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein des Triazinanan-Rings, der ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
685130-82-9 |
---|---|
Molekularformel |
C18H21N3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H21N3S/c1-15-7-9-17(10-8-15)21-14-20(13-19-18(21)22)12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,22) |
InChI-Schlüssel |
MGHZFAKRAMXRBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CN(CNC2=S)CCC3=CC=CC=C3 |
Löslichkeit |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.